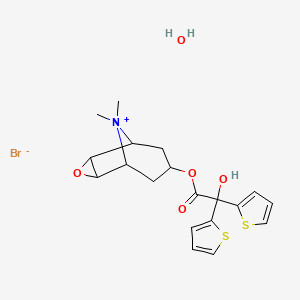
Tiotropiumbromidehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiotropium bromide monohydrate is a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma . It is an anticholinergic medication that works by blocking the action of acetylcholine on smooth muscle, leading to muscle relaxation and bronchodilation . This compound is marketed under the brand name Spiriva, among others .
準備方法
Synthetic Routes and Reaction Conditions
Tiotropium bromide monohydrate is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the following steps:
Formation of the Quinuclidine Intermediate: This step involves the reaction of 3-quinuclidinol with a suitable acylating agent to form the quinuclidine intermediate.
Formation of the Thiophene Derivative: The quinuclidine intermediate is then reacted with a thiophene derivative to form the desired product.
Bromination: The final step involves the bromination of the product to form tiotropium bromide monohydrate.
Industrial Production Methods
Industrial production of tiotropium bromide monohydrate involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Tiotropium bromide monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the quinuclidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced quinuclidine derivatives .
科学的研究の応用
Tiotropium bromide monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticholinergic agents and bronchodilators.
Biology: Research on its effects on cellular pathways and receptor interactions.
Medicine: Extensive studies on its efficacy and safety in treating COPD and asthma.
Industry: Used in the development of inhalation therapies and drug delivery systems
作用機序
Tiotropium bromide monohydrate exerts its effects by acting as an antagonist of muscarinic receptors, specifically the M3 receptors located in the smooth muscle of the airways . By inhibiting these receptors, it prevents the action of acetylcholine, leading to relaxation of the smooth muscle and bronchodilation . This results in improved airflow and reduced symptoms in patients with COPD and asthma .
類似化合物との比較
Similar Compounds
Ipratropium bromide: Another anticholinergic bronchodilator used in the treatment of COPD and asthma.
Aclidinium bromide: A long-acting muscarinic antagonist used for similar indications.
Glycopyrronium bromide: Another long-acting muscarinic antagonist with similar applications
Uniqueness
Tiotropium bromide monohydrate is unique in its long duration of action, typically lasting 24 hours, which allows for once-daily dosing . This is in contrast to some other bronchodilators that require multiple doses per day . Additionally, its specific action on M3 receptors provides targeted bronchodilation with fewer side effects .
特性
IUPAC Name |
(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXPRBEAHBZTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819179.png)
![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)
![(2R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7819195.png)
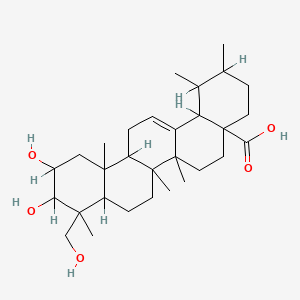
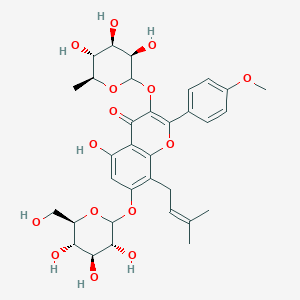

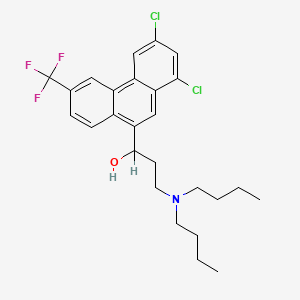
![(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B7819237.png)
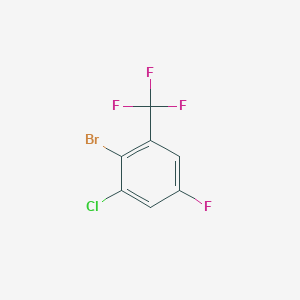
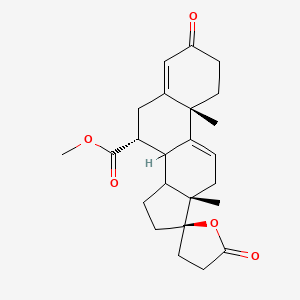
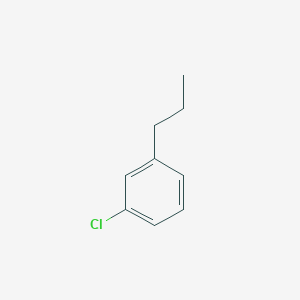
![sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B7819260.png)
![sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B7819267.png)

